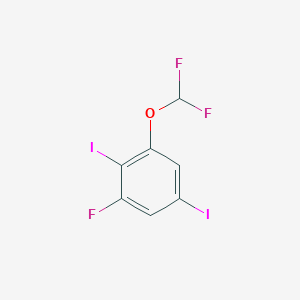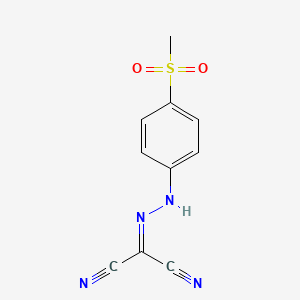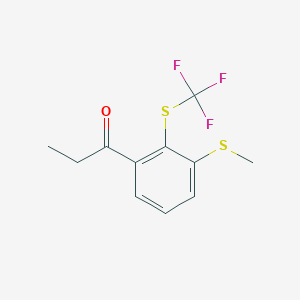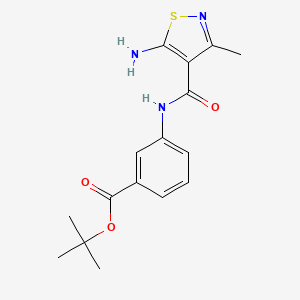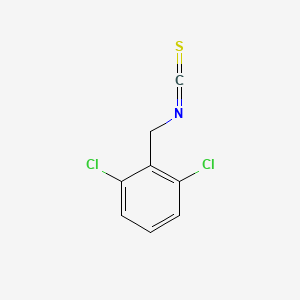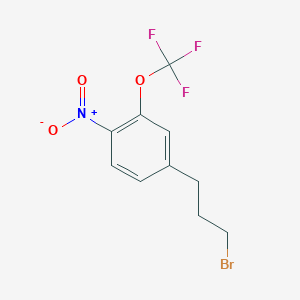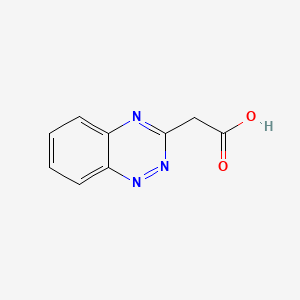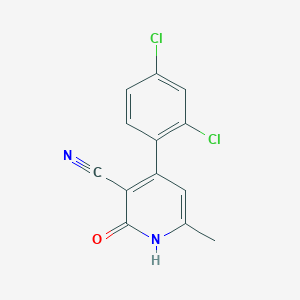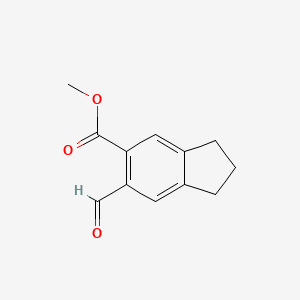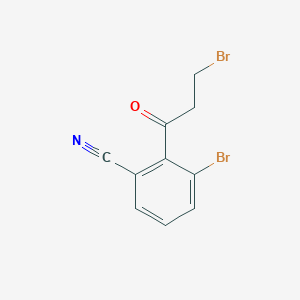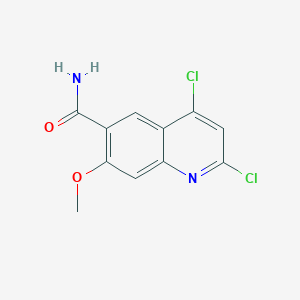
2,4-Dichloro-7-methoxyquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H8Cl2N2O2 and a molecular weight of 271.1 g/mol . It is an off-white solid that is primarily used as an impurity standard for the pharmaceutical compound Lenvatinib . This compound is notable for its role in various scientific and industrial applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves several steps. One efficient method includes the use of BF3·Et2O as a catalyst and solvent. The process begins with the formylation of 3-methoxyaniline using Vilsmeier reagent and ethyl 3,3-dimethoxypropionate under microwave irradiation at 90°C for 20 minutes, yielding 4-chloro-7-methoxyquinoline-6-carboxaldehyde with a 72.2% yield . This intermediate is then subjected to oxidative amidation with ammonium bicarbonate in the presence of CuI and TBHP at 80°C for 4 hours, resulting in the final product with an 84.5% yield .
Analyse Chemischer Reaktionen
2,4-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include BF3·Et2O, Vilsmeier reagent, ethyl 3,3-dimethoxypropionate, CuI, and TBHP . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves its interaction with various molecular targets and pathways. While specific details about its mechanism are not extensively documented, it is known to affect cellular processes through its quinoline structure, which can interact with DNA and proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-7-methoxyquinoline-6-carboxamide can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of bioactive compounds.
2,4-Dichloro-6-methoxyquinoline: Another quinoline derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its role as an impurity standard for Lenvatinib, which distinguishes it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H8Cl2N2O2 |
|---|---|
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
2,4-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-9-4-8-5(2-6(9)11(14)16)7(12)3-10(13)15-8/h2-4H,1H3,(H2,14,16) |
InChI-Schlüssel |
XGMIKFYTXJHOMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


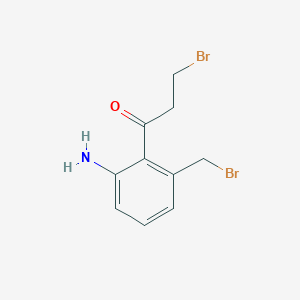
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
